molecular formula C18H20ClN3O2S B2418697 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 2034632-99-8

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2418697
CAS No.: 2034632-99-8
M. Wt: 377.89
InChI Key: JKMGSMYWKDBQRE-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a structure frequently found in pharmaceuticals and known to interact with a variety of biological targets, such as kinase enzymes . The molecular scaffold, which includes a chloropyrimidine group linked to a piperidine and a thioether chain, suggests potential as a key intermediate or a candidate for screening against therapeutic targets. Its specific research applications and mechanism of action are areas of active investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's suitability and activity for their specific applications.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c19-14-11-20-18(21-12-14)24-15-5-4-9-22(13-15)17(23)8-10-25-16-6-2-1-3-7-16/h1-3,6-7,11-12,15H,4-5,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMGSMYWKDBQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Precursor Functionalization

A common strategy involves functionalizing a pre-synthesized piperidine derivative. For example, 3-hydroxypiperidine is reacted with 5-chloro-2-(chloropyrimidine) under basic conditions to form the 3-((5-chloropyrimidin-2-yl)oxy)piperidine intermediate. This step typically employs potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C.

Reaction Scheme:
$$
\text{3-Hydroxypiperidine} + \text{5-Chloro-2-(chloropyrimidine)} \xrightarrow{\text{Base, DMF}} \text{3-((5-Chloropyrimidin-2-yl)oxy)piperidine}
$$

Thioether Formation

The phenylthio group is introduced via a nucleophilic substitution reaction between 3-(bromopropyl)propan-1-one and thiophenol. This step requires sodium hydride as a base in tetrahydrofuran (THF) to deprotonate thiophenol, generating the thiolate ion, which attacks the brominated precursor.

Reaction Scheme:
$$
\text{3-(Bromopropyl)propan-1-one} + \text{Thiophenol} \xrightarrow{\text{NaH, THF}} \text{3-(Phenylthio)propan-1-one}
$$

Final Coupling

The piperidine and propan-1-one intermediates are coupled using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM). This yields the target compound with a reported efficiency of 65–72%.

One-Pot Multicomponent Approaches

Recent advancements have explored one-pot methods to streamline synthesis. A notable example involves the simultaneous reaction of piperidin-3-ol , 5-chloropyrimidin-2-ol , and 3-(phenylthio)propanoyl chloride in the presence of triethylamine . This method reduces purification steps and achieves yields of 58–63%.

Advantages:

  • Reduced reaction time (4–6 hours vs. 12–18 hours for stepwise methods).
  • Lower solvent consumption.

Limitations:

  • Limited scalability due to competing side reactions.

Catalytic Asymmetric Synthesis

For applications requiring enantiomeric purity, catalytic asymmetric methods have been investigated. Chiral palladium catalysts (e.g., Pd-BINAP complexes) facilitate the formation of the propan-1-one stereocenter with up to 89% enantiomeric excess (ee).

Key Conditions:

  • Catalyst loading: 5 mol%
  • Solvent: Toluene
  • Temperature: 60°C

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

Method Yield (%) Reaction Time Scalability Stereochemical Control
Stepwise Nucleophilic 65–72 18–24 hours High Low
One-Pot Multicomponent 58–63 4–6 hours Moderate None
Catalytic Asymmetric 70–75 12–14 hours Low High (89% ee)

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may degrade the phenylthio group. Mixed solvent systems (e.g., DCM/THF) balance reactivity and stability.

Temperature Control

Elevated temperatures (>100°C) accelerate piperidine functionalization but risk decomposition. Microwave-assisted synthesis at 80°C improves yield by 8–12%.

Protecting Groups

Temporary protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) prevents unwanted side reactions during thioether formation. Deprotection with trifluoroacetic acid (TFA) restores reactivity for final coupling.

Industrial-Scale Considerations

Large-scale production faces challenges in:

  • Cost of chiral catalysts (asymmetric methods).
  • Waste management from halogenated byproducts.
  • Purification complexity due to similar polarity of intermediates.

Continuous flow reactors are being explored to address these issues, achieving 85% conversion in preliminary trials.

Emerging Methodologies

Photocatalytic C–O Bond Formation

Visible-light-mediated catalysis using iridium complexes (e.g., Ir(ppy)₃) enables room-temperature coupling of piperidine and chloropyrimidine derivatives, reducing energy consumption.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the formation of the propan-1-one moiety in aqueous media, though yields remain suboptimal (35–40%).

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidine ring.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Modified pyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug discovery and development due to its unique structure.

    Industry: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biological pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one
  • 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Uniqueness

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is unique due to the presence of the chlorine atom on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. Its unique structure combines a chloropyrimidine moiety, a piperidine ring, and a phenylthio group, which may contribute to its biological effects.

Chemical Structure and Properties

The compound's molecular formula is C13H18ClN3O3C_{13}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 299.75 g/mol. The structural features include:

  • Chloropyrimidine moiety : This five-membered ring containing nitrogen is known for its reactivity and ability to participate in various chemical interactions.
  • Piperidine ring : A six-membered saturated ring that enhances the compound's interaction with biological targets.
  • Phenylthio group : This group may influence the compound's reactivity and biological activity.

The mechanism of action for 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropyrimidine moiety can bind to nucleotide-binding sites, while the piperidine ring increases affinity and specificity. The phenylthio group contributes to the compound’s stability and bioavailability, modulating various biochemical pathways that lead to observed biological effects.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer properties. For instance, compounds structurally related to 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one have shown significant antiproliferative activity against various cancer cell lines:

CompoundCell LineGI50 (nM)Reference
3ePanc-129
3eMCF-733
3eA54938

The most potent derivative in related studies was found to inhibit mutant EGFR/BRAF pathways effectively, with IC50 values ranging from 68 nM to 89 nM, indicating strong anticancer potential compared to established drugs like erlotinib .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it demonstrated significant inhibitory activity against EGFR with IC50 values that suggest it could be a viable candidate for further development as an anticancer agent .

Case Studies

Case Study 1: Antiproliferative Activity

A study assessing the antiproliferative effects of various derivatives similar to 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one found that compounds with similar structures exhibited varying degrees of cytotoxicity against MCF-7 breast cancer cells. The results indicated that structural modifications significantly influenced biological activity, emphasizing the need for careful design in drug development .

Case Study 2: Molecular Docking Studies

Molecular docking studies have shown high binding affinity for targets such as BRAF V600E and EGFR T790M enzymes, highlighting the potential of this compound as a targeted therapeutic agent in oncology . These studies provide insights into how structural features affect interactions at the molecular level.

Q & A

Basic Research Question

  • Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively separates impurities. For polar byproducts, reverse-phase HPLC with acetonitrile/water mobile phases is advised .
  • Recrystallization : Use ethanol or dichloromethane/hexane mixtures to recrystallize the final product, achieving >95% purity .
    Validation : Confirm purity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

How can researchers resolve contradictory biological activity data across different assay systems?

Advanced Research Question
Contradictions may arise from:

  • Assay-specific interference : The phenylthio group can interact with reducing agents (e.g., DTT) in cell-based assays, altering apparent activity. Use orthogonal assays (e.g., SPR, enzymatic assays) to validate results .
  • Solubility limitations : Poor aqueous solubility may lead to false negatives. Optimize DMSO concentrations (<0.1% v/v) or use solubilizing agents (e.g., cyclodextrins) .
    Case study : For analogous compounds, discrepancies in IC₅₀ values were resolved by standardizing buffer conditions (e.g., 1% BSA in PBS) .

What strategies are effective for optimizing reaction yields in multi-step syntheses of this compound?

Advanced Research Question

  • Intermediate characterization : Use LC-MS to identify bottlenecks (e.g., unstable intermediates). For example, the piperidinyl-oxypyrimidine intermediate may require in-situ generation to prevent decomposition .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aromatic modifications are needed .
    Data-driven approach : Design-of-experiment (DoE) methodologies can optimize variables (e.g., solvent, catalyst loading) for maximum yield .

How should experimental designs account for batch-to-batch variability in biological assays?

Advanced Research Question

  • Randomized block designs : Assign compound batches to different assay plates to minimize confounding effects .
  • Internal controls : Include reference compounds (e.g., known enzyme inhibitors) in each assay run to normalize data .
    Statistical analysis : Use ANOVA to quantify variability attributable to synthesis batches versus assay conditions .

What computational methods are suitable for predicting the compound’s interactions with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to pyrimidine-sensitive targets (e.g., kinases). Focus on the chloropyrimidine moiety as a key pharmacophore .
  • MD simulations : Simulate interactions over 100 ns to assess stability of binding poses in solvent environments .
    Validation : Correlate docking scores (ΔG values) with experimental IC₅₀ data from enzyme inhibition assays .

How can researchers identify and characterize degradation products under accelerated stability conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).
  • Analytical tools : UPLC-QTOF-MS identifies degradation products via exact mass and fragmentation patterns .
    Example : A related compound showed thioketone formation under oxidative conditions, detected via m/z shifts in MS .

What role do specific catalysts or reagents play in avoiding side reactions during synthesis?

Advanced Research Question

  • HOBt/TBTU : Minimize racemization during amide coupling, critical for maintaining stereochemical integrity .
  • Scavenger resins : Use polymer-bound trisamine to remove excess acylating agents .
    Case study : Substituting DCC with TBTU reduced epimerization by 30% in a piperidine acylation step .

How can researchers elucidate the compound’s mechanism of action when structural analogs have divergent biological profiles?

Advanced Research Question

  • Target deconvolution : Employ affinity chromatography with immobilized compound derivatives to pull down binding proteins .
  • Pathway analysis : RNA-seq or phosphoproteomics can identify downstream signaling effects (e.g., MAPK pathway modulation) .
    Hypothesis testing : Use CRISPR knockouts of suspected targets (e.g., PI3K isoforms) to confirm functional relevance .

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